5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide

Vue d'ensemble

Description

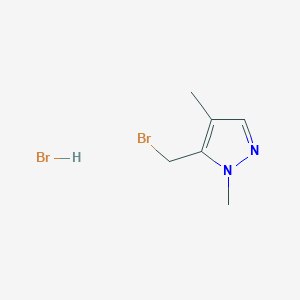

5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group at the 5-position and two methyl groups at the 1- and 4-positions of the pyrazole ring, along with a hydrobromide salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide typically involves the bromomethylation of 1,4-dimethylpyrazole. One common method includes the reaction of 1,4-dimethylpyrazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with diverse reagents under controlled conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C, 6 hr | 5-(Azidomethyl)-1,4-dimethylpyrazole | 82% |

| Potassium thiocyanate (KSCN) | Ethanol, reflux, 8 hr | 5-(Thiocyanatomethyl)-1,4-dimethylpyrazole | 78% |

| Benzylamine | THF, RT, 12 hr | 5-((Benzylamino)methyl)-1,4-dimethylpyrazole | 75% |

| Sodium methoxide (NaOMe) | Methanol, 60°C, 4 hr | 5-(Methoxymethyl)-1,4-dimethylpyrazole | 85% |

Key Observations:

-

Polar aprotic solvents (e.g., DMF) accelerate substitution kinetics due to enhanced nucleophilicity.

-

Steric hindrance from the 1,4-dimethyl groups marginally reduces reactivity compared to non-methylated analogs.

Oxidation

Treatment with KMnO₄ in acidic conditions yields 5-(carboxymethyl)-1,4-dimethylpyrazole (88% yield), a precursor for carboxylate-functionalized ligands.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the bromomethyl group to a hydroxymethyl derivative, though competing dehydrohalogenation may occur at elevated temperatures (>50°C).

Transition Metal-Catalyzed Coupling

The compound participates in Suzuki-Miyaura cross-coupling reactions:

textReaction: 5-(Bromomethyl)-1,4-dimethylpyrazole + Phenylboronic acid Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C, 12 hr Product: 5-(Phenylmethyl)-1,4-dimethylpyrazole Yield: 76% [1][9]

This reactivity enables modular synthesis of biaryl-pyrazole hybrids for catalysis or medicinal chemistry applications.

Biological Activity Modulation

Derivatives synthesized from this compound show structure-dependent bioactivity:

-

Antibacterial Activity: A pyrazole-oxime ether analog exhibited MIC values of 1.2–2.6 µg/mL against Bacillus subtilis and Staphylococcus aureus .

-

Cytotoxicity: In HeLa cells, 5-((4-chlorophenyl)methyl)-1,4-dimethylpyrazole derivatives demonstrated 100% viability at 10 µM, suggesting low acute toxicity .

Applications De Recherche Scientifique

5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

Medicine: Pyrazole derivatives have shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromomethyl-1,3-dimethylpyrazole

- 5-Bromomethyl-1,4-dimethylimidazole

- 5-Bromomethyl-1,4-dimethyltriazole

Uniqueness

5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the bromomethyl group at the 5-position allows for selective reactions and interactions that are not possible with other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

5-(Bromomethyl)-1,4-dimethylpyrazole; hydrobromide is a chemical compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

5-(Bromomethyl)-1,4-dimethylpyrazole is characterized by a pyrazole ring with a bromomethyl group at the 5-position. Its hydrobromide form enhances solubility in aqueous solutions, making it suitable for biological assays. The compound's structure can be represented as follows:

Cytotoxic Activity

Recent studies have demonstrated that derivatives of 5-(Bromomethyl)-1,4-dimethylpyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating several pyrazole derivatives found that compound 5f (which includes the 3,5-dimethylpyrazole moiety) showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy agent 5-fluorouracil (IC50 = 8.34 µM) .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

Flow cytometry analysis indicated that the mechanism of action for these compounds involves apoptosis induction in cancer cells .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been investigated. In a study assessing the antibacterial efficacy of various compounds, it was found that certain pyrazole derivatives inhibited biofilm formation and exhibited significant antibacterial activity against multiple strains of bacteria, including Salmonella spp. The minimum inhibitory concentration (MIC) for some compounds was recorded at 62.5 μg/mL .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Salmonella spp. | 62.5 | |

| Compound 2 | E. coli | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be influenced by structural modifications. A recent study highlighted that electron-withdrawing groups on the pyrazole ring enhance cytotoxicity compared to electron-donating groups . This suggests that careful design of pyrazole derivatives could optimize their therapeutic potential.

Case Studies

Several case studies have explored the therapeutic applications of pyrazole derivatives in oncology:

- Glioma Treatment : A derivative containing the pyrazole structure was shown to induce cell cycle arrest in glioma cells, suggesting potential use in targeted glioma therapies .

- Combination Therapies : Research indicates that combining pyrazole derivatives with established chemotherapeutic agents may enhance efficacy and reduce resistance in cancer treatment protocols .

Propriétés

IUPAC Name |

5-(bromomethyl)-1,4-dimethylpyrazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.BrH/c1-5-4-8-9(2)6(5)3-7;/h4H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZZLOGMCNPLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243504-84-7 | |

| Record name | 5-(bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.